N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide
Description
N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a synthetic organic compound featuring a tetrahydrothienopyridine core substituted with acetyl and cyano groups, coupled with a 4-(isopropylsulfonyl)phenylacetamide moiety.
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-(4-propan-2-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-13(2)30(27,28)16-6-4-15(5-7-16)10-20(26)23-21-18(11-22)17-8-9-24(14(3)25)12-19(17)29-21/h4-7,13H,8-10,12H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIISNMBWWLROA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C23H26N4O4S2
- Molecular Weight : 486.6 g/mol
- CAS Number : 922990-15-6
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in various signaling pathways. It has been shown to inhibit certain kinases involved in cellular signaling, particularly within the mitogen-activated protein kinase (MAPK) family. This inhibition can lead to modulation of cell proliferation, apoptosis, and inflammation.
Pharmacological Activities
- Kinase Inhibition : The compound exhibits potent inhibitory activity against JNK2 and JNK3 kinases. For example, compounds related to this structure have shown IC50 values in the low micromolar range (pIC50 values around 6.5 to 6.7) against these kinases .
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and growth.
- Anti-inflammatory Effects : The inhibition of JNK pathways is also linked to anti-inflammatory effects, making this compound a candidate for treating inflammatory diseases.
Table 1: Summary of Biological Activities
Case Study 1: Inhibition of JNK Kinases
A study focused on a series of compounds similar to this compound demonstrated significant selectivity for JNK2 and JNK3 over other MAPK family members. X-ray crystallography revealed unique binding modes that facilitate effective inhibition .
Case Study 2: Anticancer Potential
In vitro studies indicated that derivatives of this compound could selectively induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins, which are crucial for regulating apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with other acetamide derivatives, such as N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (compound 2 in ) and N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloroacetamide (). Key differences include:
- Substituent Groups: The target compound features a 4-(isopropylsulfonyl)phenyl group, whereas compound 2 () has a 4-chlorophenyl group, and the analogue in replaces the sulfonylphenyl group with a simpler chloroacetamide.
- Core Modifications: The tetrahydrothienopyridine core in the target compound is acetylated and cyanated, similar to the chloroacetamide analogue (). This contrasts with the distyrylpyridine core in compound 2 (), which may alter π-π stacking interactions and electronic properties.
Spectral and Physicochemical Properties
- NMR Analysis : highlights the utility of NMR in comparing chemical environments. For the target compound, regions analogous to "positions 39–44" (Figure 6 in ) would likely show shifts due to the sulfonyl group’s electron-withdrawing effects, distinguishing it from chloro- or styryl-substituted analogues .
- Lumping Strategy: As noted in , compounds with similar cores (e.g., tetrahydrothienopyridine) but varying substituents may be grouped for computational or metabolic studies. The sulfonyl group’s polarity could classify the target compound separately from non-polar analogues in such models .
Data Tables
Table 1: Structural Comparison of Analogues
Table 2: Key Spectral Regions for Substituent Identification (Based on )
| Region | Chemical Shift Range (ppm) | Structural Inference |
|---|---|---|
| A (positions 39–44) | 6.5–7.5 (aromatic) | Electron-withdrawing groups (e.g., sulfonyl) |
| B (positions 29–36) | 2.0–3.5 (aliphatic) | Alkyl/acyclic substituents (e.g., isopropyl) |
Research Implications and Gaps
- Bioactivity: No direct bioactivity data for the target compound is provided in the evidence.
- Synthetic Optimization : The high yield (85%) of compound 2 () underscores the efficiency of reflux-based methods, which could be adapted for the target compound’s synthesis .
- Computational Modeling : The lumping strategy () could streamline metabolic or environmental impact studies by grouping the target compound with structurally related molecules .
Q & A
Q. What are the key steps and reaction conditions for synthesizing N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Core Formation : Construct the thieno[2,3-c]pyridine core via cyclization of precursor amines or thiophene derivatives under acidic or basic conditions.
Functionalization : Introduce the acetyl and cyano groups at positions 6 and 3, respectively, using acetylation (e.g., acetic anhydride) and cyanation (e.g., CuCN).
Sulfonylation : React 4-(isopropylsulfonyl)phenylacetic acid with the core using coupling agents like EDC/HOBt.
- Critical Conditions : Maintain anhydrous environments for acetylation, and control temperatures (e.g., 0–5°C for cyanation) to prevent side reactions. Purify intermediates via column chromatography .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Identify the acetyl group (¹H NMR: δ 2.1–2.3 ppm for CH₃; ¹³C NMR: δ 170–175 ppm for carbonyl). The isopropylsulfonyl group shows distinct splitting patterns in ¹H NMR (δ 1.3–1.5 ppm for CH₃; δ 3.2–3.5 ppm for CH).
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) with <2 ppm error.
- 2D NMR (e.g., HSQC, HMBC) : Resolve overlapping signals and assign quaternary carbons (e.g., cyano group at δ 110–120 ppm in ¹³C NMR) .
Q. What preliminary assays are recommended to assess this compound’s bioactivity?
- Methodological Answer : Screen for biological activity using:
- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., ATPase assays) due to the compound’s sulfonamide and acetamide moieties.
- Cellular Viability Assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity.
- Binding Affinity Studies : Perform surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with target proteins .
Advanced Research Questions
Q. How can computational methods optimize the synthesis pathway of this compound?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to:
Transition State Analysis : Identify energy barriers for key steps (e.g., cyclization).
Solvent Effects : Simulate solvent interactions using COSMO-RS to select optimal solvents (e.g., DMF vs. THF).
Reaction Pathway Prediction : Use tools like Gaussian or ORCA to model intermediates and byproducts.
Pair computational results with experimental validation via small-scale trials .
Q. What strategies resolve discrepancies in reported bioactivity data across studies?
- Methodological Answer : Address contradictions via:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., enzymatic vs. cellular).
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to account for variability in assay conditions (pH, temperature).
- Structural-Activity Relationships (SAR) : Modify functional groups (e.g., replacing isopropylsulfonyl with methylsulfonyl) to isolate contributing factors .
Q. How do the acetyl and isopropylsulfonyl groups influence this compound’s reactivity and target binding?
- Methodological Answer : Investigate via:
- Molecular Dynamics (MD) Simulations : Model interactions with protein binding pockets (e.g., COX-2 for sulfonamides). The acetyl group may stabilize hydrogen bonds, while the bulky isopropylsulfonyl group enhances hydrophobic interactions.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to correlate functional groups with affinity .
Q. What experimental design principles minimize resource use during reaction optimization?
- Methodological Answer : Implement Design of Experiments (DoE) :
Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., catalyst loading, temperature).
Response Surface Methodology (RSM) : Optimize parameters (e.g., reaction time, solvent ratio) via central composite designs.
Robustness Testing : Validate optimal conditions under slight perturbations (±5% reagent variation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
